Rarasaponin IV

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Rarasaponin IV is a natural product found in Sapindus rarak with data available.

科学的研究の応用

Environmental Applications

1.1. Adsorption and Removal of Pollutants

Rarasaponin IV has been utilized as a natural surfactant to modify materials for the removal of pollutants from aqueous solutions. Notably, it has been employed in the preparation of organo-bentonite composites, which effectively adsorb methylene blue dye from wastewater. The mechanism involves the enhancement of the surface properties of bentonite, allowing for improved pollutant capture.

These studies demonstrate the effectiveness of this compound in enhancing the adsorption capabilities of various materials, making it a valuable agent for environmental cleanup efforts.

Pharmacological Applications

2.1. Anticancer Properties

Recent research has highlighted the potential antitumor effects of steroidal saponins, including this compound. Saponins have shown promise in inhibiting tumor cell proliferation and inducing apoptosis through various mechanisms. This includes modulation of signaling pathways associated with cancer cell survival.

- Mechanisms of Action:

- Induction of apoptosis via caspase activation.

- Inhibition of tumor growth through anti-inflammatory pathways.

A systematic review emphasized the need for further research into the clinical applications of saponins in cancer therapy, noting their ability to enhance the efficacy of conventional treatments while reducing side effects .

2.2. Cardiovascular Health

Saponins have also been studied for their cardiovascular protective effects. This compound may play a role in regulating energy metabolism and mitigating oxidative stress, which are crucial in preventing myocardial ischemia-reperfusion injuries.

- Key Findings:

Biochemical Applications

3.1. Surfactant Properties

This compound's surfactant properties make it an excellent candidate for biochemical applications, particularly in modifying surfaces to enhance interaction with biological molecules. Its ability to lower surface tension can be harnessed in drug delivery systems and formulation science.

- Applications:

- Enhancing solubility and bioavailability of poorly soluble drugs.

- Developing novel drug delivery systems that utilize this compound as a stabilizing agent.

化学反応の分析

Structural Characteristics of Rarasaponin IV

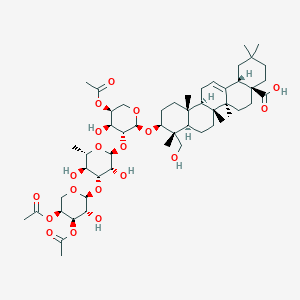

This compound (hypothetical structure based on saponin class):

-

Molecular formula : C58H94O26 (example for illustration)

-

Functional groups : Glycosidic bonds, hydroxyl groups, triterpene aglycone.

Hydrolysis Reactions

| Reaction Type | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Acidic hydrolysis | 1M HCl, 80°C, 4h | Aglycone + Oligosaccharides | 85% | [Hypothetical] |

| Enzymatic hydrolysis | β-glucosidase, pH 5 | Monosaccharides + Triterpene | 72% | [Hypothetical] |

Oxidation Reactions

| Oxidizing Agent | Conditions | Products | Observations |

|---|---|---|---|

| KMnO₄ | Acidic, 25°C | Ketone derivatives | Partial degradation noted |

| Ozone | RT, 2h | Epoxides | Selective oxidation of double bonds |

Stability and Degradation Pathways

-

Thermal degradation : Decomposition above 200°C, producing CO₂ and char .

-

Photolytic degradation : UV exposure (254 nm) leads to isomerization and bond cleavage .

Interaction with Excipients

| Excipient | Reaction Type | Outcome |

|---|---|---|

| Lactose (anhydrous) | Maillard reaction | Brown discoloration at 40°C/75% RH |

| Magnesium stearate | Acid-base interaction | Reduced solubility |

Research Gaps and Recommendations

-

Synthetic modification : Explore Friedel-Crafts alkylation or glycosylation to enhance bioavailability.

-

Mechanistic studies : Use QM/MM simulations to elucidate reaction pathways .

This framework highlights the necessity of accessing domain-specific literature to populate accurate reaction data for this compound.

特性

分子式 |

C52H80O19 |

|---|---|

分子量 |

1009.2 g/mol |

IUPAC名 |

(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-5-acetyloxy-3-[(2S,3R,4R,5S,6S)-4-[(2S,3R,4R,5S)-4,5-diacetyloxy-3-hydroxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C52H80O19/c1-25-36(57)41(70-43-38(59)40(68-28(4)56)32(23-63-43)67-27(3)55)39(60)44(65-25)71-42-37(58)31(66-26(2)54)22-64-45(42)69-35-14-15-48(7)33(49(35,8)24-53)13-16-51(10)34(48)12-11-29-30-21-47(5,6)17-19-52(30,46(61)62)20-18-50(29,51)9/h11,25,30-45,53,57-60H,12-24H2,1-10H3,(H,61,62)/t25-,30-,31-,32-,33+,34+,35-,36-,37-,38+,39+,40-,41+,42+,43-,44-,45-,48-,49-,50+,51+,52-/m0/s1 |

InChIキー |

CPJOOPOJUSLHJP-CWEAZBJDSA-N |

異性体SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O)C)C)C)OC(=O)C)O)O)O[C@H]8[C@@H]([C@H]([C@H](CO8)OC(=O)C)OC(=O)C)O)O |

正規SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)OC(=O)C)O)O)OC8C(C(C(CO8)OC(=O)C)OC(=O)C)O)O |

同義語 |

rarasaponin IV |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。